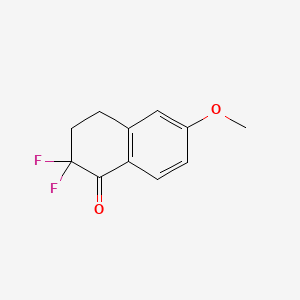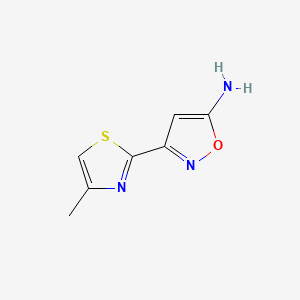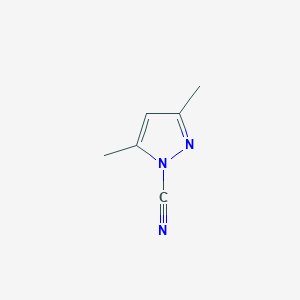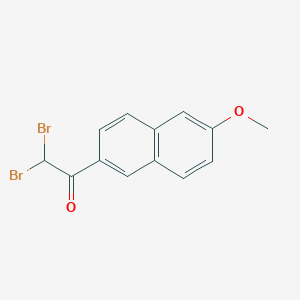
Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone is an organic compound with the molecular formula C13H10Br2O2. It is a brominated derivative of 6-methoxy-2-naphthyl ethanone and is known for its unique chemical properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone typically involves the bromination of 2-acetyl-6-methoxynaphthalene. One common method involves the use of phenyltrimethylammonium tribromide (PTT) as the brominating agent. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature. The product is then isolated by filtration and recrystallization from cyclohexane .
Industrial Production Methods
While specific industrial production methods for 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(6-methoxy-2-naphthyl)ethanone.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products with nucleophiles replacing the bromine atoms.
Reduction: 2-Bromo-1-(6-methoxy-2-naphthyl)ethanone.
Oxidation: Products with oxidized methoxy groups.
Scientific Research Applications
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups enable the compound to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetyl-6-methoxynaphthalene: A related compound with one bromine atom.
1,6-Dibromo-2-methoxy-naphthalene: Another brominated derivative with different substitution patterns.
Uniqueness
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone is unique due to its dual bromine atoms, which confer distinct reactivity and properties compared to similar compounds. This makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
52997-56-5 |
|---|---|
Molecular Formula |
C13H10Br2O2 |
Molecular Weight |
358.02 g/mol |
IUPAC Name |
2,2-dibromo-1-(6-methoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H10Br2O2/c1-17-11-5-4-8-6-10(12(16)13(14)15)3-2-9(8)7-11/h2-7,13H,1H3 |
InChI Key |
DEUCQVRMYOWSSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


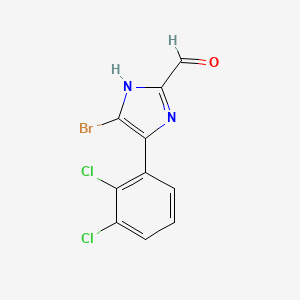
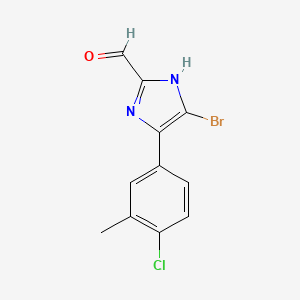
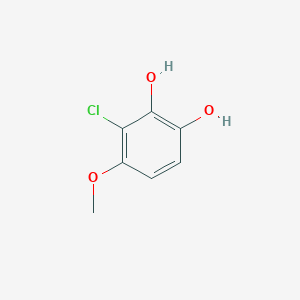
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
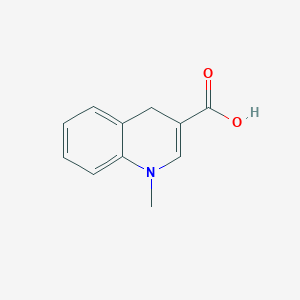
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)

![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
